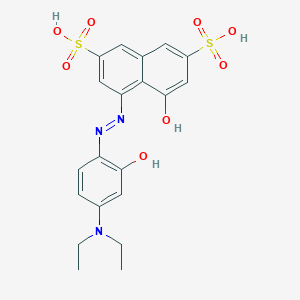

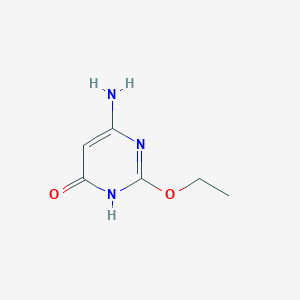

![molecular formula C12H11N3O2 B1418279 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 1306739-29-6](/img/structure/B1418279.png)

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone

説明

Synthesis Analysis

The synthesis of this compound involves the use of reagents and conditions such as DMF under reflux for 24 hours . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in various fields such as drug development and materials science. For a more detailed analysis of the molecular structure, please refer to the referenced papers .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various elements. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the compound has been analyzed using 1H NMR (400 MHz, DMSO) and the results are as follows: δH 2.16 (singlet, 6H, methyl), 3.64 (singlet, 3H, methoxy), 5.02 (singlet, 2H, -CH2-O), 6.41 (singlet, 1H, -CH- of pyrimidine ring), 6.63-7.59 (multiplet, 16H, Aromatic -H), 10.08 (singlet, 1H, NH-CO), 9.77 (singlet, 1H, -NH- Aromatic-NH) .科学的研究の応用

Synthetic Chemistry and Heterocyclic Compounds 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone is part of a family of compounds used in the synthesis of various heterocycles, which are core structures for many pharmaceuticals and biologically active compounds. Research has shown that similar benzimidazole-based compounds are versatile building blocks in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, as well as other heterocycles like pyrimido[1,2-a]benzimidazole and pyrido[1,2-a]benzimidazole, among others (Darweesh, Mekky, Salman, & Farag, 2016).

Anticancer Potential Benzimidazole scaffolds, closely related to the compound , have been reported to exhibit notable anticancer activities. One particular study evaluated the anticancer activity of substituted benzimidazole compounds against various human cancer cell lines. It found that specific derivatives showed significant growth inhibition, highlighting the potential of benzimidazole derivatives as templates for the development of new anticancer agents (Rashid, Husain, Shaharyar, & Sarafroz, 2014).

Immunological Activity Benzimidazole derivatives have also been reported to possess potent immunosuppressive and immunostimulatory activities. A study focusing on thiazolo[3,2-a]-benzimidazole derivatives revealed that certain compounds were effective against macrophages and T-lymphocytes, also exhibiting cytotoxicity against various cancer cell lines. This positions such compounds as multipotent, with promising biological activities that may contribute to therapeutic advancements (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Analytical Chemistry In the realm of analytical chemistry, certain benzimidazole compounds, akin to the one , have been utilized as reagents. For instance, benzimidazole-based thiosemicarbazones have been used for the spectrophotometric determination of metals like Cobalt (II), showcasing the compound’s utility as a chromophoric reagent in the extraction and quantification of metal ions (Syamasundar, Chari, & Shobha, 2006).

特性

IUPAC Name |

(3Z)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHHJDFIFUCJCG-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C=NC2NC3=CC=CC=C3N2C1=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101150966 | |

| Record name | Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |

CAS RN |

1306739-29-6 | |

| Record name | Ethanone, 1-(10,10a-dihydro-4-hydroxypyrimido[1,2-a]benzimidazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

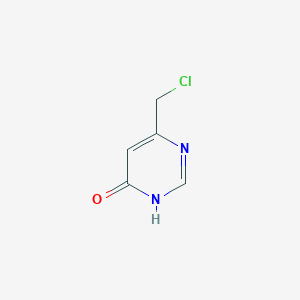

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

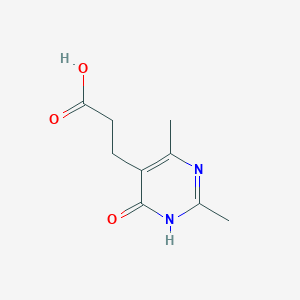

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

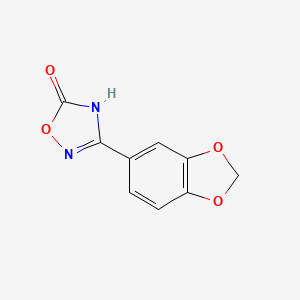

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)